molecular formula C19H19F4NO3 B1261785 epsilon-momfluorothrin CAS No. 1065124-65-3

epsilon-momfluorothrin

Cat. No.: B1261785
CAS No.: 1065124-65-3
M. Wt: 385.4 g/mol
InChI Key: DPJITPZADZSLBP-DQXQJKBJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epsilon-momfluorothrin involves the reaction of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol with 3-(2-cyano-1-propen-1-yl)-2,2-dimethylcyclopropanecarboxylic acid chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Epsilon-momfluorothrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Epsilon-momfluorothrin has several applications in scientific research:

Mechanism of Action

Epsilon-momfluorothrin acts as an axonic poison by keeping sodium channels in the neuronal membranes open, leading to hyperexcitation and paralysis of the insect. This mechanism disrupts the normal function of the nervous system, resulting in rapid knockdown and eventual death of the insect . The compound also activates the constitutive androstane receptor (CAR), which can induce hepatocellular tumors in rats .

Comparison with Similar Compounds

Epsilon-momfluorothrin stands out due to its unique combination of high efficacy, stability, and safety profile, making it a valuable tool in pest control.

Properties

CAS No.

1065124-65-3

Molecular Formula

C19H19F4NO3

Molecular Weight

385.4 g/mol

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(Z)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C19H19F4NO3/c1-9(6-24)5-12-13(19(12,2)3)18(25)27-8-11-16(22)14(20)10(7-26-4)15(21)17(11)23/h5,12-13H,7-8H2,1-4H3/b9-5-/t12-,13+/m1/s1

InChI Key

DPJITPZADZSLBP-DQXQJKBJSA-N

Isomeric SMILES

C/C(=C/[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C#N

SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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